molecular formula C16H13F3N2O3 B6913993 N-(1,3-dihydro-2-benzofuran-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide

Cat. No.: B6913993
M. Wt: 338.28 g/mol
InChI Key: MDUZPQZKRZWQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-dihydro-2-benzofuran-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide” is a synthetic organic compound that features a benzofuran moiety, a trifluoroethoxy group, and a pyridine carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c17-16(18,19)9-24-14-6-10(3-4-20-14)15(22)21-13-2-1-11-7-23-8-12(11)5-13/h1-6H,7-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUZPQZKRZWQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-dihydro-2-benzofuran-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Introduction of the Trifluoroethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoroethanol and appropriate leaving groups.

    Pyridine Carboxamide Formation: The pyridine ring can be synthesized or introduced through coupling reactions, followed by amide formation using carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoroethoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, modulating their activity through binding interactions. The trifluoroethoxy group could enhance binding affinity or selectivity, while the benzofuran moiety might contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dihydro-2-benzofuran-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide: can be compared with other benzofuran derivatives, trifluoroethoxy-containing compounds, and pyridine carboxamides.

  • Examples include 2-(2,2,2-trifluoroethoxy)-N-(1,3-dihydro-2-benzofuran-5-yl)pyridine-4-carboxamide and N-(1,3-dihydro-2-benzofuran-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide .

Uniqueness

The unique combination of the benzofuran, trifluoroethoxy, and pyridine carboxamide groups in “this compound” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.